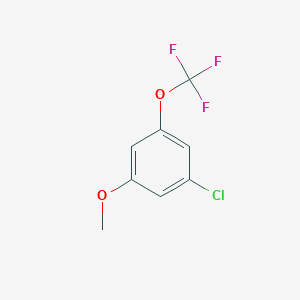

3-Chloro-5-(trifluoromethoxy)anisole

Vue d'ensemble

Description

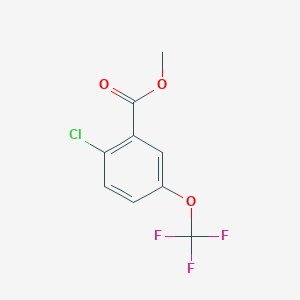

3-Chloro-5-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H6ClF3O2 . It’s a compound that has been used in various research and development applications .

Synthesis Analysis

The synthesis of trifluoromethoxy compounds like this compound is a significant challenge due to the instability of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3 . The molecular weight of the compound is 226.58 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.58 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Electron-Withdrawing Properties

The trifluoromethoxy group, related to 3-Chloro-5-(trifluoromethoxy)anisole, is recognized for its strong electron-withdrawing capabilities. Research has shown that this group, due to its electron-withdrawing nature, can significantly influence the reactivity of compounds. For instance, it has been found superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at ortho positions. This property is attributed to the trifluoromethoxy group's long-range effect, which can lower the basicity of arylmetal compounds even when located in remote positions on the aromatic ring (Castagnetti & Schlosser, 2002).

Reactivity in Organoplatinum Complexes

The reactivity of anisole, a compound related to this compound, with organoplatinum(II) complexes provides insights into C-H bond activation processes. Anisole's reaction with electrophilic methylplatinum(II) complexes in specific solvents yields methane and various anisyl derivatives. This study underlines the selectivity of C-H bond activation in the presence of different catalysts and solvent systems, highlighting the nuanced roles that substituents like trifluoromethoxy can play in such reactions (Bonnington et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds bearing the trifluoromethoxy group, akin to this compound, are crucial for understanding their properties and potential applications. Studies have developed methods for introducing trifluoromethoxy groups into various compounds, significantly expanding the utility of such moieties in scientific research. Characterization techniques such as mass spectrometry, IR, and NMR spectroscopy are employed to elucidate the structure and properties of these compounds, paving the way for their application in various fields (Qian et al., 1994).

Catalytic Applications

The introduction of trifluoromethoxy groups into organic molecules, such as those related to this compound, has garnered attention for their potential in catalysis. The strongly electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group have made it a target for incorporation into new drugs and agrochemicals. Innovative catalytic processes, such as the asymmetric silver-catalysed bromotrifluoromethoxylation of alkenes, demonstrate the utility of trifluoromethoxy-containing reagents in synthesizing complex molecules under mild conditions, showcasing the group's versatility and potential in synthetic chemistry (Guo et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-3-methoxy-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIOVXWUYKWPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.